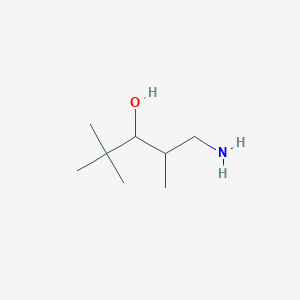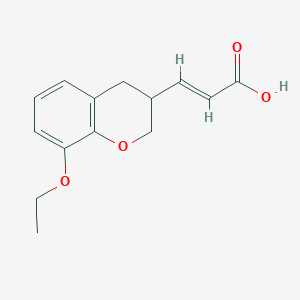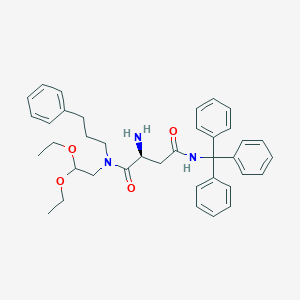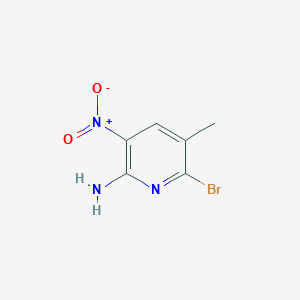
1-Amino-2,4,4-trimethylpentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2,4,4-trimethylpentan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of pentanol, featuring an amino group and a hydroxyl group on a branched carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2,4,4-trimethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,4,4-trimethylpentan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,4,4-trimethylpentan-3-one in the presence of ammonia. This method allows for the efficient production of the compound on a larger scale, with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2,4,4-trimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: 2,4,4-trimethylpentan-3-one or 2,4,4-trimethylpentanal.
Reduction: 1-amino-2,4,4-trimethylpentane.
Substitution: 1-chloro-2,4,4-trimethylpentan-3-ol.
Aplicaciones Científicas De Investigación
1-Amino-2,4,4-trimethylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-amino-2,4,4-trimethylpentan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Amino-2,4,4-trimethylpentan-3-ol can be compared with other similar compounds, such as:
2,4,4-trimethyl-2-pentanamine: This compound lacks the hydroxyl group, which affects its reactivity and applications.
2,2,4-trimethylpentane:
2,4,4-trimethylpentan-1-ol: This compound has a hydroxyl group at a different position, leading to variations in its chemical behavior and uses.
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
1-amino-2,4,4-trimethylpentan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-6(5-9)7(10)8(2,3)4/h6-7,10H,5,9H2,1-4H3 |
Clave InChI |
QCWCSVCNWKWEQS-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)
![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)





